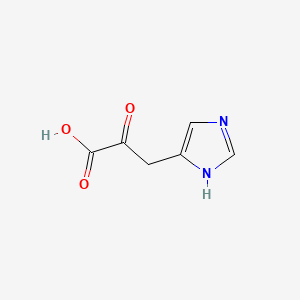
3-(1H-imidazol-5-yl)-2-oxopropanoic acid
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .Molecular Structure Analysis
The molecular formula of 3-(1H-imidazol-5-yl)propanoic acid is CHNO with an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Synthesis and Transformation
- A study by Jasiński et al. (2008) explored the preparation of new optically active 1H-imidazole 3-oxides, which were transformed into various derivatives including 2,3-dihydro-1H-imidazole-2-thione and 2,3-bis(imidazolyl)propanoate.
Corrosion Inhibition
- Ammal et al. (2018) studied the effectiveness of imidazole derivatives in inhibiting corrosion of mild steel in sulfuric acid.
- Srivastava et al. (2017) synthesized novel amino acid-based corrosion inhibitors including imidazolium derivatives, showing high inhibition efficiency.
Biological Applications
- The research by Kerscher-Hack et al. (2016) involved synthesizing N-alkylated imidazole alkanoic acids as potential inhibitors of the GABA transporter proteins.
Structural Studies
- Okabe and Adachi (1999) conducted structural analysis of (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, revealing a zwitterionic structure held together by intermolecular hydrogen bonds.
Sensor Development
- Emandi et al. (2018) developed imidazole-based chemosensors for the detection of cyanide and mercury ions.
Metal-Organic Frameworks
- Research by Liu et al. (2018) focused on using imidazole-containing ligands to construct metal-organic frameworks with diverse properties and applications.
Antitumor Compounds
- Almeida et al. (2021) synthesized RuII complexes with imidazole-based ligands and evaluated their potential as antitumor compounds.
Ionic Liquids
- Shevchenko et al. (2017) synthesized ionic liquids containing imidazole derivatives with applications in conductivity and temperature transition studies.
Antimicrobial Studies
- Dahiya (2008) explored the synthesis and antimicrobial properties of imidazole analogs.
Gas Generators
- Srinivas et al. (2014) prepared imidazole-based molecules for potential use in nitrogen-rich gas generators.
将来の方向性
Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
特性
IUPAC Name |
3-(1H-imidazol-5-yl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJNWEREQWMOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274284 | |
| Record name | 3-(1H-imidazol-5-yl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-5-yl)-2-oxopropanoic acid | |
CAS RN |
2504-83-8 | |
| Record name | α-Oxo-1H-imidazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-imidazol-5-yl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



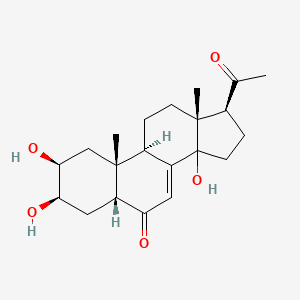
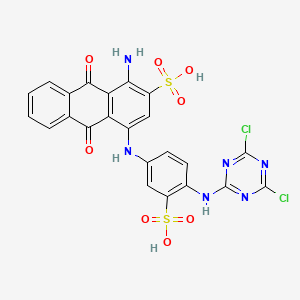
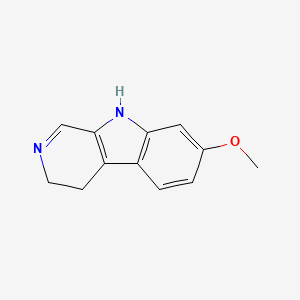

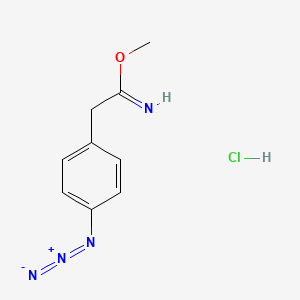

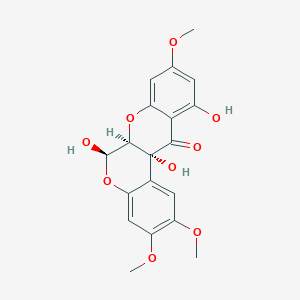
![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)

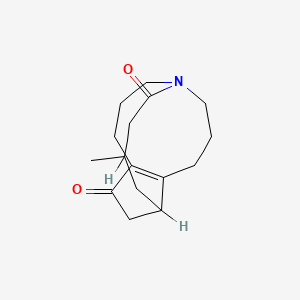
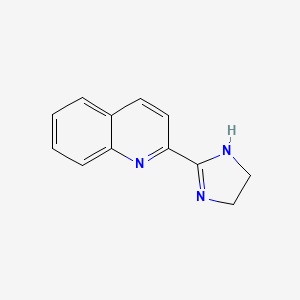

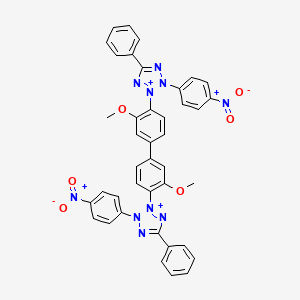
![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)